4-Bromo-3-cyanobenzenesulfonamide
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Overview
Description
4-Bromo-3-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyanobenzenesulfonamide typically involves the bromination of 3-cyanobenzenesulfonamide. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyanobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Reduction: Formation of 4-Bromo-3-aminobenzenesulfonamide.
Oxidation: Formation of 4-Bromo-3-cyanobenzenesulfonic acid.
Scientific Research Applications
4-Bromo-3-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano and bromine groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein folding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrobenzenesulfonamide
- 4-Bromo-3-aminobenzenesulfonamide
- 4-Bromo-3-methylbenzenesulfonamide
Uniqueness
4-Bromo-3-cyanobenzenesulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical properties compared to its analogs. The cyano group enhances the compound’s reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
4-bromo-3-cyanobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAPYHCGTMSBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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